(E)-2-methyl-3-phenyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-methyl-3-phenyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C23H28N4O and its molecular weight is 376.504. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-2-methyl-3-phenyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, exploring various studies that highlight its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure

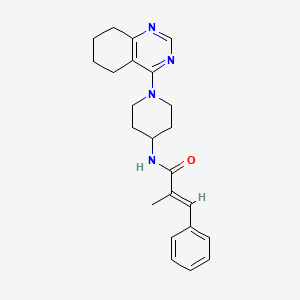

The compound's structure can be represented as follows:

This structure includes a piperidine ring and a tetrahydroquinazoline moiety, which are often associated with various biological activities.

Research indicates that compounds similar to this compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways. GPCRs play a crucial role in numerous physiological processes and are common targets for drug development .

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

These findings suggest that the compound may induce apoptosis through both intrinsic and extrinsic pathways, making it a candidate for further anticancer drug development.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Compounds with similar structures have shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound against several cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.

- Neuroprotection Research : Another study focused on the neuroprotective properties of related compounds in models of Alzheimer's disease. Results indicated that these compounds could reduce beta-amyloid plaque formation and improve cognitive function in animal models.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves the use of piperidine derivatives and tetrahydroquinazoline as key building blocks. The reaction conditions often include the use of catalysts such as silica-supported acids to facilitate the formation of the acrylamide structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have indicated that similar compounds exhibit significant antimicrobial activity against various pathogens. For instance, derivatives containing quinazoline structures have shown efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been linked to enhanced activity, suggesting that (E)-2-methyl-3-phenyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide may also possess similar properties.

Anticancer Activity

Compounds with structural similarities to this compound have been investigated for their anticancer properties. Studies have demonstrated that certain quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Neurological Effects

Given its structural components, particularly the piperidine and tetrahydroquinazoline moieties, this compound may exhibit neuroprotective effects. Research into related compounds has suggested potential applications in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting enzymes involved in neuroinflammation and oxidative stress.

Treatment of Metabolic Disorders

The inhibition of specific enzymes such as 11β-hydroxysteroid dehydrogenase type 1 has been associated with improvements in metabolic syndrome-related conditions like type 2 diabetes and obesity. Compounds similar to this compound could be explored for their ability to modulate these pathways effectively.

Antidepressant Activity

Emerging evidence suggests that piperidine-based compounds may possess antidepressant properties through their interaction with neurotransmitter systems. Investigating the effects of this compound on serotonin and norepinephrine levels could provide insights into its potential as an antidepressant.

Antimicrobial Efficacy

A study evaluating various quinazoline derivatives demonstrated that compounds with similar structures showed minimum inhibitory concentrations (MICs) in the range of 6.25 µg/mL against Mycobacterium smegmatis . Such findings suggest that this compound may warrant further investigation for its antimicrobial potential.

Anticancer Screening

In a comparative study involving several piperidine derivatives, some were found to significantly inhibit cancer cell proliferation in vitro . The mechanisms identified included cell cycle arrest and apoptosis induction, indicating a promising avenue for further research into the anticancer properties of this compound.

Análisis De Reacciones Químicas

Acrylamide Functional Group Reactivity

The (E)-configured acrylamide group undergoes reactions typical of α,β-unsaturated carbonyl systems:

The stereochemistry of the acrylamide’s double bond ((E)-configuration) is critical for regioselectivity in these reactions .

Piperidine and Tetrahydroquinazoline Reactivity

The piperidine and tetrahydroquinazoline moieties contribute to nucleophilic and redox-driven transformations:

Piperidine Nitrogen Reactions

-

N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF) to form quaternary ammonium salts or amides .

-

Oxidation : Piperidine rings undergo oxidation with agents like PCC to form N-oxides .

Tetrahydroquinazoline Reactivity

-

Aromatic Electrophilic Substitution : The tetrahydroquinazoline’s electron-rich aromatic ring participates in Friedel-Crafts acylations or nitrations .

-

Ring-Opening Reactions : Acidic conditions cleave the tetrahydroquinazoline ring, yielding aminobenzene derivatives .

Stereochemical Stability

The (E)-acrylamide configuration is susceptible to photoisomerization under UV light, forming a (Z)-isomer with reduced bioactivity . This isomerization is mitigated by steric hindrance from the 2-methylphenyl group .

Cross-Coupling and Functionalization

Palladium-catalyzed cross-coupling reactions enable functionalization of aromatic groups:

| Reaction | Catalyst System | Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Introduces aryl/heteroaryl groups at C3-phenyl |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amination of tetrahydroquinazoline |

Degradation Pathways

-

Photodegradation : UV exposure leads to acrylamide isomerization and quinazoline ring oxidation .

-

Metabolic Oxidation : Cytochrome P450 enzymes oxidize the piperidine and tetrahydroquinazoline moieties to N-oxide metabolites .

Comparative Reactivity Table

| Functional Group | Reactivity Priority | Key Influencing Factors |

|---|---|---|

| Acrylamide | High | Steric hindrance, solvent polarity |

| Piperidine | Moderate | Basicity (pKa ~10), steric environment |

| Tetrahydroquinazoline | Low | Electron density, ring strain |

Propiedades

IUPAC Name |

(E)-2-methyl-3-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O/c1-17(15-18-7-3-2-4-8-18)23(28)26-19-11-13-27(14-12-19)22-20-9-5-6-10-21(20)24-16-25-22/h2-4,7-8,15-16,19H,5-6,9-14H2,1H3,(H,26,28)/b17-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGPUQALZXEYPO-BMRADRMJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.